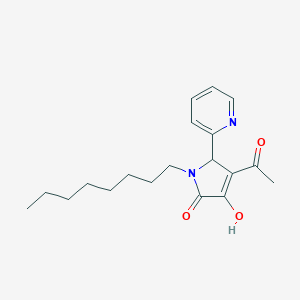
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as A-381393, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinone derivatives and has been found to exhibit analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the modulation of the activity of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in pain and inflammation. 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to selectively activate the NOP receptor and inhibit the activity of the nociceptive pathway, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has been shown to reduce pain and inflammation without causing significant side effects. In addition, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for the NOP receptor, which allows for targeted modulation of the nociceptive pathway. In addition, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to be effective in animal models of both acute and chronic pain, suggesting its potential utility in the treatment of a wide range of pain conditions. However, one of the limitations of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its limited availability and high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective NOP receptor agonists for the treatment of pain and inflammation. Another area of interest is the investigation of the potential therapeutic applications of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as depression and anxiety. Finally, further studies are needed to elucidate the molecular mechanisms underlying the analgesic and anti-inflammatory effects of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which may lead to the development of novel therapeutic strategies for the treatment of pain and inflammation.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound with potential therapeutic applications in the treatment of pain and inflammation. Its selectivity for the NOP receptor, potent analgesic and anti-inflammatory effects, and favorable pharmacokinetic profile make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 2-acetylpyridine with octanal in the presence of sodium ethoxide. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and cyclization, to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been found to exhibit analgesic properties in animal models of acute and chronic pain. In addition, 4-acetyl-3-hydroxy-1-octyl-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C19H26N2O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-1-octyl-2-pyridin-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H26N2O3/c1-3-4-5-6-7-10-13-21-17(15-11-8-9-12-20-15)16(14(2)22)18(23)19(21)24/h8-9,11-12,17,23H,3-7,10,13H2,1-2H3 |
InChI-Schlüssel |
MKKVLRMRVGNZMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=N2 |
Kanonische SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282266.png)
![4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282267.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282269.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282273.png)
![5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282277.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282278.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282279.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282282.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282283.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282284.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282285.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)